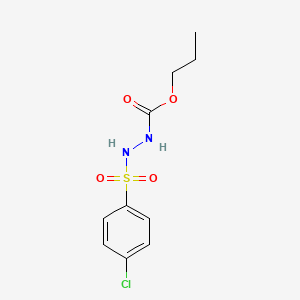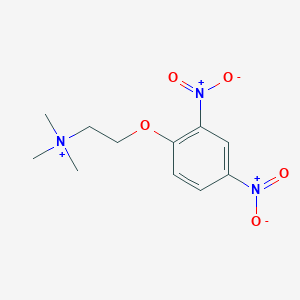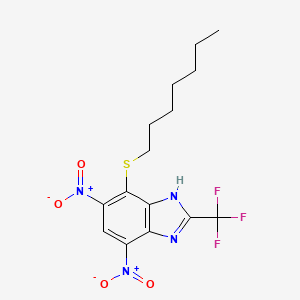
7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound featuring a benzimidazole core substituted with heptylsulfanyl, dinitro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditionsThe trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and trifluoromethylation steps to ensure better control over reaction conditions and higher yields. Additionally, the use of more environmentally friendly reagents and solvents is often considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The heptylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong bases or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism of action of 7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially increasing its efficacy and duration of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the heptylsulfanyl group, which may result in different chemical and biological properties.
7-(Heptylsulfanyl)-2-(trifluoromethyl)-1H-benzimidazole: Lacks the nitro groups, which may affect its reactivity and biological activities.
7-(Heptylsulfanyl)-4,6-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group, which may influence its lipophilicity and metabolic stability
Uniqueness
The presence of the heptylsulfanyl, dinitro, and trifluoromethyl groups in 7-(Heptylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole makes it unique compared to similar compounds. These substituents contribute to its distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activities .
Eigenschaften
CAS-Nummer |
60167-87-5 |
|---|---|
Molekularformel |
C15H17F3N4O4S |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
7-heptylsulfanyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H17F3N4O4S/c1-2-3-4-5-6-7-27-13-10(22(25)26)8-9(21(23)24)11-12(13)20-14(19-11)15(16,17)18/h8H,2-7H2,1H3,(H,19,20) |
InChI-Schlüssel |
OFLMJLXKZMYKLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


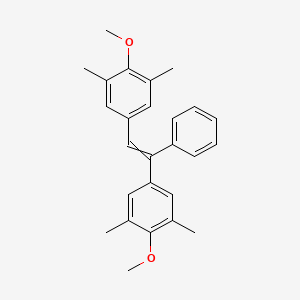
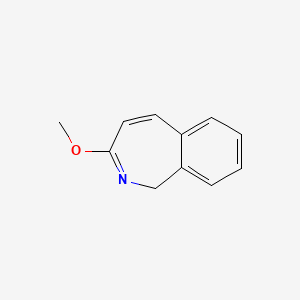
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
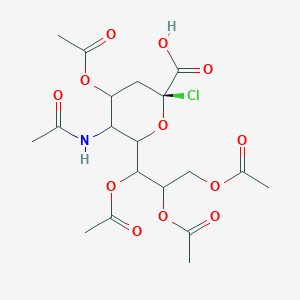

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
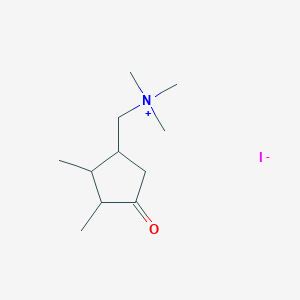
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
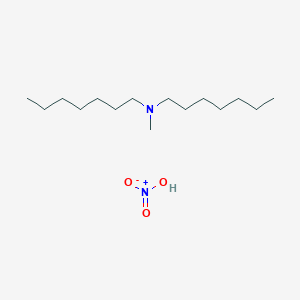
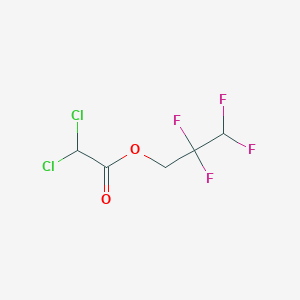
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
